molecular formula C19H23BrN2O3S B7690892 N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide

N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide

Katalognummer B7690892
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: VZDBJVDHCDKYGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as DFP-10825, is a small molecule inhibitor that has been researched for its potential use in cancer treatment. It was first synthesized by researchers at Daiichi Sankyo Co. Ltd. in Japan and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a selective inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which include many proteins involved in cell growth and survival. Inhibition of CK2 with N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to induce apoptosis in cancer cells through a variety of mechanisms, including activation of the intrinsic apoptotic pathway and inhibition of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is effective in inhibiting the growth of a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its selectivity for CK2, which reduces the risk of off-target effects. In addition, N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed. However, one limitation of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. Another area of research is the combination of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Finally, further studies are needed to determine the optimal dosing and administration of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in preclinical and clinical settings.

Synthesemethoden

The synthesis of N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, including the reaction of 2,6-difluoroaniline with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine-1-sulfonyl chloride to yield N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential use as a cancer treatment, specifically as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. Inhibition of CK2 with N-(2,6-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-3-15(2)21-19(23)14-22(13-16-7-5-4-6-8-16)26(24,25)18-11-9-17(20)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDBJVDHCDKYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.